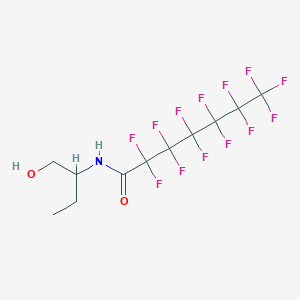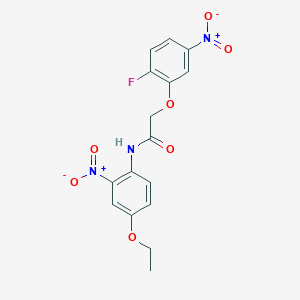![molecular formula C15H15Cl2N5O5 B10951526 (1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951526.png)
(1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dichlorophenoxyacetyl group with a dimethyl-nitro-pyrazolyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide typically involves multiple steps. The process begins with the preparation of the 2,5-dichlorophenoxyacetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with the hydroxyl group of the pyrazole derivative under basic conditions to form the ester linkage. The final step involves the formation of the ethanimidamide group through a condensation reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
- (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanimidamide
Uniqueness
(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15Cl2N5O5 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(2,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H15Cl2N5O5/c1-8-15(22(24)25)9(2)21(19-8)6-13(18)20-27-14(23)7-26-12-5-10(16)3-4-11(12)17/h3-5H,6-7H2,1-2H3,(H2,18,20) |
InChI Key |
DFDXNVKXGKKNTI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N\OC(=O)COC2=C(C=CC(=C2)Cl)Cl)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)COC2=C(C=CC(=C2)Cl)Cl)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951451.png)
![Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10951454.png)
![(3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10951461.png)
![methyl [2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate](/img/structure/B10951467.png)
![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10951480.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10951487.png)

![(1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10951490.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea](/img/structure/B10951497.png)
![2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10951504.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10951523.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B10951534.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10951535.png)
